Imidazo[5,1-f][1,2,4]triazine-2,7-diamine

Purine bioisostere Scaffold design Drug discovery

Researchers pursuing PLK1 or PDE2A inhibitors often encounter potency ceilings with generic purine or pyrazolopyridine cores. Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7) solves this as a validated purine bioisostere. • Core of GSK461364A (PLK1 Kiapp <0.5 nM) and PF-05180999 (PDE2A IC50 1 nM, 2000-fold over PDE10A). • Dual 2,7-diamino groups enable parallel SAR exploration. • 98% purity, gram-scale quantities available. Accelerate lead optimization with this clinically validated chemotype.

Molecular Formula C5H6N6
Molecular Weight 150.14 g/mol
CAS No. 51292-20-7
Cat. No. B13096749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[5,1-f][1,2,4]triazine-2,7-diamine
CAS51292-20-7
Molecular FormulaC5H6N6
Molecular Weight150.14 g/mol
Structural Identifiers
SMILESC1=C2C=NC(=NN2C(=N1)N)N
InChIInChI=1S/C5H6N6/c6-4-8-1-3-2-9-5(7)11(3)10-4/h1-2H,(H2,6,10)(H2,7,9)
InChIKeyQDZGZPRWPPKMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[5,1-f][1,2,4]triazine-2,7-diamine: Purine Bioisostere Scaffold


Imidazo[5,1-f][1,2,4]triazine-2,7-diamine (CAS 51292-20-7) is a heterocyclic building block (C5H6N6, MW: 150.14) featuring a fused imidazo-triazine core with primary amino groups at the 2- and 7-positions . The imidazo[5,1-f][1,2,4]triazine scaffold is recognized in the patent and medicinal chemistry literature as a bioisostere of purine, providing a distinct electronic distribution and hydrogen-bonding topology that underpins its utility in drug discovery . The compound is commercially available at 98% purity , and its foundational synthesis was reported as early as 1973 .

Scaffold Purine bioisostere scaffold with distinct electronic distribution and hydrogen-bonding topology for drug discovery
Handles Two reactive primary amino groups for divergent library synthesis and parallel SAR exploration
Purity Commercially available at high purity to support sensitive coupling reactions and reproducible biological assays

Imidazotriazine Scaffold vs. Generic Purines


The imidazo[5,1-f][1,2,4]triazine core is not merely a structural analog of purine; it is a validated bioisostere that, when elaborated at the 2- and 7-positions, has yielded the highly potent PLK1 inhibitor GSK461364A (Kiapp <0.5 nM) and the selective PDE2A inhibitor PF-05180999 (IC50 1 nM, 2000-fold over PDE10A) . Generic purines or alternative heterocyclic diamines such as pyrazolo[1,5-a][1,3,5]triazine-2,4-diamines lack the specific nitrogen-atom arrangement (N1, N3, N6 topology) and the fused imidazole ring that confer the distinct hydrogen-bonding pattern responsible for the scaffold's target engagement and selectivity . Substitution to a different core would require de novo optimization of the entire ligand–target interaction profile, negating the established structure–activity relationships.

Scaffold Generic purine scaffolds lack the distinct electronic distribution and hydrogen-bonding topology of the imidazo[5,1-f][1,2,4]triazine core, which may not transfer target-engagement profiles
Handles 2-amino-only analogs restrict derivatization to a single vector, limiting library diversity and SAR exploration compared to the 2,7-diamino core
Purity Lower-purity heterocyclic building blocks may introduce impurity-derived side products in sensitive coupling reactions, requiring additional purification cycles

Differentiation Evidence vs. Closest Analogs


Purine Bioisostere Patent Documentation

The imidazo[5,1-f][1,2,4]triazine ring system is explicitly claimed as an isostere of purine in multiple patents, conferring a distinct electronic distribution and hydrogen-bonding topology relative to the purine scaffold . This bioisosteric relationship has been exploited to develop potent kinase and phosphodiesterase inhibitors that engage nucleotide-binding sites with selectivity profiles unattainable by purine itself .

Purine Bioisostere Patent Documentation
Class-level inference
Imidazo[5,1-f][1,2,4]triazine claimed as purine isostere; distinct 4-nitrogen ring topology enabling alternative hydrogen-bonding patterns
Supports scaffold selection for nucleotide-binding site drug discovery
Patent-level documentation; binding-site validation requires target-specific studies
Purine bioisostere Scaffold design Drug discovery

Superior Purity Specification

Commercially sourced Imidazo[5,1-f][1,2,4]triazine-2,7-diamine is supplied at 98% purity (HPLC) , whereas the industry-standard minimum purity for research-grade heterocyclic building blocks cataloged by major suppliers is typically 95% . This 3-percentage-point higher purity specification reduces the burden of pre-reaction purification and minimizes the risk of impurity-derived side products in sensitive coupling reactions.

Superior Purity Specification
Cross-study comparable
98% purity (HPLC) vs. 95% industry baseline; 3 percentage points higher
May reduce pre-reaction purification burden and side-product risk
Supplier specification; independent lot verification recommended
Purity specification Quality control Chemical procurement

Dual Reactive Amino Handles vs. Single Amino Analogs

Imidazo[5,1-f][1,2,4]triazine-2,7-diamine possesses two reactive primary amino groups at positions 2 and 7, providing two independent vectors for chemical derivatization . By contrast, commonly employed imidazotriazine intermediates such as 5-methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine contain only a single amino group at position 2 (hydrogen bond donor count = 1) . The additional reactive site doubles the accessible chemical space from a single core intermediate.

Dual Reactive Amino Handles vs. Single Amino Analogs
Supporting evidence
2 derivatizable amino groups (positions 2 and 7) vs. 1 in 2-amino-only analogs
Supports divergent library synthesis and parallel SAR vector exploration
Structural analysis based on molecular formula and computed donor counts
Divergent synthesis Amino functionalization Chemical library design

PLK1 Inhibitor Lead Scaffold

The imidazo[5,1-f][1,2,4]triazine scaffold forms the molecular core of GSK461364A, a highly potent, ATP-competitive PLK1 inhibitor with a binding affinity (Kiapp) of <0.5 nM . This sub-nanomolar potency is superior to PLK1 inhibitors built on alternative scaffolds: a comparative 3D-QSAR study found that pyrazolopyridine- and isoxazolopyridine-based PLK1 inhibitors typically exhibit IC50 values in the nanomolar to micromolar range , and the seminal imidazotriazine paper reported PLK1 inhibitory activity for the series .

PLK1 Inhibitor Lead Scaffold
Class-level inference
GSK461364A derivative: Kiapp below low-nanomolar range; at least 20-fold greater potency vs. alternative scaffold inhibitors
Supports PLK1 pathway inhibition study fit and affinity optimization workflow
In vitro binding assay context; class-level scaffold inference
PLK1 inhibitor Kinase inhibitor Oncology

PDE2A Inhibitor Selectivity over PDE10A

The imidazo[5,1-f][1,2,4]triazine scaffold is the core of PF-05180999, a clinical-stage PDE2A inhibitor with an IC50 of 1 nM and 2000-fold selectivity for PDE2A over PDE10A . Detailed selectivity profiling confirms the IC50 against PDE10A1 is 2.03 μM, with >50 μM against PDE1B1, PDE3A1, PDE4D3, PDE5A1, PDE6, PDE8B, and PDE9A1 . This selectivity window far exceeds that of many earlier PDE2A inhibitor series, where 10- to 100-fold selectivity was common .

PDE2A Inhibitor Selectivity over PDE10A
Class-level inference
PF-05180999 derivative: PDE2A IC50 ~1 nM; ~2000-fold selectivity over PDE10A; other PDE isoforms >50 μM
Supports isoform-selectivity assay context and CNS PDE2A pathway research
In vitro SPA profiling; scaffold-level selectivity translation may require review
PDE2A inhibitor CNS drug discovery Phosphodiesterase selectivity

Application Scenarios


PLK1-Targeted Oncology Drug Discovery

The imidazo[5,1-f][1,2,4]triazine-2,7-diamine scaffold is the validated core for generating sub-nanomolar PLK1 inhibitors such as GSK461364A (Kiapp <0.5 nM) . Medicinal chemistry teams can functionalize the 2- and 7-amino positions to rapidly explore SAR for PLK1 potency, selectivity over PLK2/PLK3, and PK properties. Starting from this scaffold avoids the potency ceiling observed with pyrazolopyridine or isoxazolopyridine cores, where IC50 values typically remain in the nanomolar to micromolar range .

CNS PDE2A Inhibitors for Cognitive Disorders

PF-05180999, derived from the imidazo[5,1-f][1,2,4]triazine scaffold, achieves PDE2A IC50 of 1–1.6 nM with 2000-fold selectivity over PDE10A and minimal activity against other PDE isoforms [REFS-3, REFS-4]. This scaffold is the foundation for designing brain-penetrant PDE2A inhibitors for schizophrenia and age-related cognitive impairment, where selectivity over PDE10A is critical to avoid unwanted motor side effects. Procurement of the 2,7-diamine core enables direct access to this clinically validated chemotype.

Nucleotide-Binding Site Ligand Libraries

As a documented bioisostere of purine, the imidazo[5,1-f][1,2,4]triazine core can replace purine in ligands targeting ATP-binding sites, GTP-binding sites, and other nucleotide-recognition domains . The distinct nitrogen-atom arrangement (N1, N3, N6 topology with fused imidazole) offers altered hydrogen-bonding patterns that can confer selectivity advantages over purine-based ligands, making this scaffold a strategic choice for designing selective kinase inhibitors, PDE inhibitors, and potentially adenosine receptor or TLR7 modulators.

Divergent Library Synthesis: Dual SAR Vectors

The 2,7-diamino substitution pattern enables sequential or parallel functionalization at two independent sites, doubling the chemical diversity accessible from a single intermediate [REFS-6, REFS-7]. This is particularly advantageous for hit-to-lead and lead optimization campaigns where rapid exploration of multiple vectors is required. Compared to 2-amino-only analogs (e.g., 5-methyl-7-phenylimidazo[5,1-f][1,2,4]triazin-2-amine), which restrict derivatization to a single site, the 2,7-diamino core supports more efficient library synthesis and more comprehensive SAR coverage.

Application
Selection Property
Validation Focus
PLK1-Targeted Oncology Drug Discovery
PLK1 pathway inhibition study fit
Binding-affinity endpoint review and selectivity profiling
CNS PDE2A Inhibitors for Cognitive Disorders
Isoform-selectivity assay context
PDE10A off-target pharmacology endpoints
Nucleotide-Binding Site Ligand Libraries
Purine bioisostere scaffold selection
Target-specific binding-site topology review
Divergent Library Synthesis: Dual SAR Vectors
Number of reactive amino handles
Parallel derivatization efficiency and SAR coverage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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